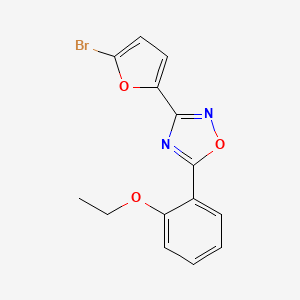

3-(5-bromo-2-furyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions, where various methods have been developed to improve yield and efficiency. For instance, the synthesis under microwave irradiation has shown advantages in terms of high yield and reaction rate, as demonstrated in the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles (Li Zheng, 2004). Another method involves a one-pot sequential N-acylation/dehydrative cyclization process to prepare 5-substituted-2-ethoxy-1,3,4-oxadiazoles, highlighting the versatility of synthesis approaches (Sirawit Wet-osot et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including the targeted compound, is characterized by the presence of a 1,3,4-oxadiazole ring, which plays a crucial role in determining the compound's chemical reactivity and physical properties. Detailed structural characterization techniques, such as NMR and IR spectroscopy, are essential for confirming the structure of synthesized compounds (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of reactive sites on the oxadiazole ring. These reactions can lead to a wide range of derivatives with potential biological and pharmacological applications. The synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties further emphasizes the compound's versatility (A. Husain & M. Ajmal, 2009).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Synthesis and Evaluation of Furan and Oxadiazole Derivatives : A series of studies focused on the synthesis of furan and oxadiazole derivatives, revealing their strong antibacterial activities against Staphylococcus aureus. These compounds were synthesized through various methods, including cyclization derivatives of furimidoylhydrazine and acrylohydrazides with triethyl orthoesters, demonstrating the versatility of furan and oxadiazole frameworks in generating bioactive molecules with potential applications in combating bacterial infections (Hirao et al., 1971), (Hirao et al., 1971), (Kudelko & Jasiak, 2013).

Antifungal and Anti-proliferative Activities

Novel Derivatives with Antifungal and Antiproliferative Properties : Research into furan and oxadiazole derivatives has also extended to the synthesis of compounds with antifungal and anti-proliferative activities. For instance, novel triazolylmercaptoacetylthiosemicarbazides and triazolylmercaptomethyl-1,3,4-thiadiazoles exhibited significant antifungal activity against various fungal strains, showcasing the potential of these derivatives in antifungal drug development (Terzioğlu Klip et al., 2010). Another study presented the synthesis of 1,3,4-oxadiazole derivatives demonstrating anti-proliferative activity in vitro, further underscoring the therapeutic potential of these chemical frameworks (Liszkiewicz et al., 2003).

Nonlinear Optical Properties and Corrosion Inhibition

Exploration of Nonlinear Optical Properties and Corrosion Inhibition : Beyond biological activities, furan and oxadiazole derivatives have been explored for their physical properties and applications in materials science. A study on new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl revealed their potential as optical limiters, indicating applications in optoelectronics (Chandrakantha et al., 2011). Furthermore, oxadiazole-based compounds have been evaluated as corrosion inhibitors for mild steel in sulfuric acid media, demonstrating excellent inhibition efficiency and highlighting their utility in protecting industrial materials (Bouklah et al., 2006).

Propriétés

IUPAC Name |

3-(5-bromofuran-2-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c1-2-18-10-6-4-3-5-9(10)14-16-13(17-20-14)11-7-8-12(15)19-11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOHHMHVCWUQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)

![6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)

![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)

![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5512120.png)